molecular formula C14H26N2O2 B13963040 (R)-tert-butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13963040
M. Wt: 254.37 g/mol
InChI Key: BWPDTANGECRMQP-LLVKDONJSA-N
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Description

®-tert-butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclopropylaminoethyl side chain, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions, while the cyclopropylaminoethyl side chain is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the cyclopropylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

®-tert-butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound .

    tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate: A similar compound with a methyl group instead of a cyclopropyl group.

    tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate: Another analog with an ethyl group.

Uniqueness

®-tert-butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the cyclopropylaminoethyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (3R)-3-[2-(cyclopropylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)6-8-15-12-4-5-12/h11-12,15H,4-10H2,1-3H3/t11-/m1/s1

InChI Key

BWPDTANGECRMQP-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CCNC2CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCNC2CC2

Origin of Product

United States

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